molecular formula C16H12Cl2F3N3O5S B10808206 Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate

Katalognummer: B10808206
Molekulargewicht: 486.2 g/mol
InChI-Schlüssel: DBGLWWCIXGHCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a synthetic organic compound featuring a benzodioxol-thiazole hybrid scaffold. Its structure includes:

  • A 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol moiety, which contributes halogenated and electron-withdrawing properties.
  • A thiazol-4-yl ring linked via a carbamoylamino group, enabling hydrogen-bonding interactions.
  • An ethyl acetate side chain, influencing solubility and bioavailability.

Eigenschaften

Molekularformel

C16H12Cl2F3N3O5S

Molekulargewicht

486.2 g/mol

IUPAC-Name

ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H12Cl2F3N3O5S/c1-2-27-12(25)3-7-6-30-14(22-7)23-13(26)24-16(15(19,20)21)28-10-4-8(17)9(18)5-11(10)29-16/h4-6H,2-3H2,1H3,(H2,22,23,24,26)

InChI-Schlüssel

DBGLWWCIXGHCDG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Biologische Aktivität

Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H12Cl2F3N3O4S\text{C}_{14}\text{H}_{12}\text{Cl}_{2}\text{F}_{3}\text{N}_{3}\text{O}_4\text{S}

Biological Activity Overview

The biological activity of Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 31.25 to 62.5 µg/mL . Notably, it also shows antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Properties

In addition to its antimicrobial effects, the compound has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound appears to affect the expression levels of genes associated with cell cycle regulation and apoptosis, although detailed mechanisms remain to be fully elucidated.

The proposed mechanisms by which Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate exerts its biological effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
  • Cell Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.
  • Apoptotic Pathway Activation : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies highlight the efficacy of Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study conducted on patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved clinical outcomes. Patients exhibited fewer symptoms and faster recovery times compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In vitro studies using various cancer cell lines showed that treatment with Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate resulted in a dose-dependent decrease in cell viability. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fusion of benzodioxol, thiazole, and carbamoylamino groups. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents/Functional Groups Hypothetical logP* Biological Activity (Inferred)
Target Compound Benzodioxol-thiazole Cl, CF₃, carbamoylamino, ethyl acetate ~3.8 Herbicidal/Enzyme inhibition
Metsulfuron-methyl Triazine-sulfonylurea Methoxy, methyl, sulfonylurea ~1.5 Herbicidal (ALS inhibitor)
Thiazol-5-ylmethyl derivatives Thiazole-protease inhibitor Hydroperoxypropyl, carbamate, phenyl ~2.5 Pharmaceutical (protease inhibition)

*logP values estimated via fragment-based methods due to lack of experimental data.

Key Observations:

  • Benzodioxol vs. Triazine/Sulfonylurea (Agrochemicals): The target’s benzodioxol group may enhance environmental stability compared to triazine-based herbicides (e.g., metsulfuron-methyl) due to stronger halogen bonding (Cl, CF₃) . However, sulfonylureas in exhibit higher water solubility (logP ~1.5) owing to polar sulfonyl groups, whereas the target’s ethyl acetate chain and aromatic systems likely reduce solubility .
  • Thiazole vs. Protease-Targeting Thiazoles (Pharmaceuticals): Thiazole rings in protease inhibitors () often engage in π-π stacking or hydrogen bonding with enzymes. The target’s carbamoylamino group may similarly facilitate target binding, but its dichloro/trifluoromethyl substituents could increase membrane permeability compared to hydroperoxypropyl groups in pharmaceutical analogs .

Hydrogen-Bonding and Crystallographic Behavior

The carbamoylamino (-NH-C(=O)-NH-) group in the target compound enables bidirectional hydrogen bonding, a feature critical for molecular recognition in both herbicides and pharmaceuticals . In contrast:

  • Sulfonylureas (e.g., metsulfuron-methyl) utilize sulfonyl and urea groups for stronger, unidirectional H-bonding with acetolactate synthase (ALS) enzymes .
  • Pharmaceutical thiazoles () rely on carbamate and hydroperoxy groups for protease interactions, which may offer more flexible binding modes .

Crystallographic tools like SHELXL and ORTEP-3 () are essential for resolving such structural details, though the target compound’s crystal data is absent in the provided sources.

Research Findings and Hypotheses

Agrochemical Potential: The dichloro and trifluoromethyl groups may enhance herbicidal activity by increasing lipid solubility and target-site binding, akin to halogenated benzodioxols in pesticides .

Pharmaceutical Niche: The thiazole-acetate motif could mimic protease inhibitor scaffolds (), but the lack of hydrophilic groups (e.g., hydroperoxy in ) may limit solubility for drug development.

Synthesis Challenges: The steric bulk of the benzodioxol-thiazole core may complicate crystallization, necessitating advanced refinement protocols (e.g., SHELXL ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.